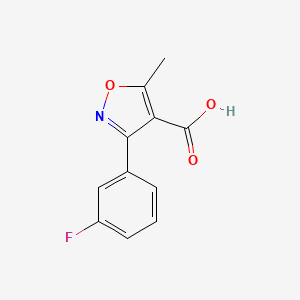

3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid

説明

3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 1736-18-1) is a fluorinated isoxazole derivative with the molecular formula C₁₁H₈FNO₃ and a molecular weight of 221.19 g/mol. It is characterized by a methyl group at position 5 of the isoxazole ring and a 3-fluorophenyl substituent at position 3 (Figure 1). Key identifiers include MFCD07376099, DTXSID70634250, and SCHEMBL4594713 . This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for developing antimicrobial and anti-inflammatory agents. Its structural features, including the electron-withdrawing fluorine atom and carboxylic acid group, influence its reactivity, solubility, and biological interactions.

特性

IUPAC Name |

3-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-6-9(11(14)15)10(13-16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTWBGBHYPTPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634250 | |

| Record name | 3-(3-Fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-18-1 | |

| Record name | 3-(3-Fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and hydroxylamine.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated isoxazole compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazole derivatives .

科学的研究の応用

Scientific Research Applications

- Chemistry 3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid serves as a building block in synthesizing complex organic molecules and as a reagent in various organic reactions.

- Biology This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

- Medicine There is ongoing research exploring its potential as a pharmaceutical intermediate and its role in drug discovery.

- Industry It is used in developing new materials and as a precursor in synthesizing specialty chemicals.

The compound's molecular structure includes an isoxazole ring, known for its diverse biological activities. The fluorine atom in the phenyl group can enhance lipophilicity and biological activity.

Antimicrobial Activity

Isoxazole derivatives can possess antimicrobial properties. Studies suggest that compounds in this class may exhibit moderate antifungal activity. For example, certain synthesized isoxazole carboxamides have shown promising results against various fungal strains.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.

- Kinase Inhibition A study on pyrazole-based kinase inhibitors highlighted the importance of structural modifications in enhancing selectivity towards specific kinases involved in cancer signaling pathways. While this study did not directly evaluate our compound, it underscores the relevance of structural analogs in therapeutic applications.

- Cell Viability Assays In vitro assays conducted on similar compounds revealed IC50 values indicating effective concentrations for inducing cytotoxicity in cancer cell lines. For instance, a related compound showed an IC50 value of approximately 168 µM against MCF-7 breast cancer cells.

Data Table

Table 1: Summary of Biological Activities of Isoxazole Derivatives

| Compound Name | Activity Type | IC50 Value (µM) | Cell Line |

|---|---|---|---|

| Compound A | Anticancer | 168 | MCF-7 |

| Compound B | Antifungal | 50 | Candida albicans |

| Compound C | Kinase Inhibition | 27 | ALK Kinase |

Other Isoxazole Derivatives Applications

Previously developed fluorophenyl-isoxazole-carboxamides derivatives were re-synthesized, and their scavenging activity against DPPH free radical and inhibitory activity against lipase and α-amylase enzymes were evaluated . The inhibition of the tested enzymes was weak, while the most potent activities were observed in the DPPH assay . In particular, compounds 11, 12 . The evaluated isoxazole compounds in this study (2a-2e) were synthesized by our research team as anticancer agents, and compound 2e was the most potent compound against Hep3B and HepG2 cancer cell lines with IC 50 values of 5.76 and 34.64 µg/ml, respectively, as well as compounds 2a, 2b, and 2d showed potent inhibitory activity against Hep3B with an IC 50 values 9.58, 8.54, and 7.66 µg/mL . Moreover, 2b and 2e compounds reduced the necrosis rate of Hep3B to 4-folds and shifted the cells to apoptosis . Thus, a previous study suggested that 2a-2e might be potential and promising anticancer agents against hepatocellular carcinoma, prompting the investigation of their mechanism of action, as well as their anti-obesity and antidiabetic potential . Accordingly, in the current study, the fluorophenyl-isoxazole-carboxamide derivatives 2a-2e .

作用機序

The mechanism of action of 3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the isoxazole ring are key structural features that contribute to its biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to various physiological effects .

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes structural analogs and their key properties:

Key Observations:

- Halogen Position and Size: Bromine (Br) in the 4-bromophenyl analog increases molecular weight significantly (282.09 vs.

- Trifluoromethyl Substitution : The 5-(trifluoromethyl) group enhances electron-withdrawing effects, which may improve metabolic stability in drug design .

- Ortho-Substituents : The 2-chloro-6-fluorophenyl derivative () introduces steric hindrance, which could impact binding to biological targets compared to para-substituted analogs .

Antioxidant Potential

- The 4-fluorophenyl analog (3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid) demonstrated antioxidant activity in DPPH radical scavenging assays, comparable to Trolox .

- Mechanism : The carboxylic acid group may facilitate hydrogen bonding with reactive oxygen species (ROS), while fluorine enhances electrophilicity.

Immunomodulatory Effects

- Amide derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid (structurally related to the target compound) suppressed LPS-induced TNF-α and IL-6 production in human peripheral blood cells. Activity correlated with electron-accepting substituents .

生物活性

3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS No. 1736-18-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the fluorine atom in the phenyl group is significant as it can enhance lipophilicity and biological activity.

Antimicrobial Activity

The biological activity of isoxazole derivatives often extends to antimicrobial properties. Preliminary studies suggest that compounds within this class can exhibit moderate antifungal activity. For example, certain synthesized isoxazole carboxamides have shown promising results against various fungal strains .

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

- Kinase Inhibition : A study on pyrazole-based kinase inhibitors highlighted the importance of structural modifications in enhancing selectivity towards specific kinases involved in cancer signaling pathways. While this study did not directly evaluate our compound, it underscores the relevance of structural analogs in therapeutic applications .

- Cell Viability Assays : In vitro assays conducted on similar compounds revealed IC50 values indicating effective concentrations for inducing cytotoxicity in cancer cell lines. For instance, a related compound showed an IC50 value of approximately 168 µM against MCF-7 breast cancer cells .

Data Tables

Table 1: Summary of Biological Activities of Isoxazole Derivatives

| Compound Name | Activity Type | IC50 Value (µM) | Cell Line |

|---|---|---|---|

| Compound A | Anticancer | 168 | MCF-7 |

| Compound B | Antifungal | 50 | Candida albicans |

| Compound C | Kinase Inhibition | 27 | ALK Kinase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。